molecular formula C26H38N2O17 B12517454 N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide

N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide

Cat. No.: B12517454
M. Wt: 650.6 g/mol
InChI Key: XJDWEIUSVBUXAA-UHFFFAOYSA-N
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Description

The compound N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide is a highly complex acetamide derivative characterized by:

  • A central oxane (sugar-like) backbone with multiple hydroxy and hydroxymethyl substituents.
  • A 3,4,5-trihydroxy-6-methyloxan-2-yl group linked via an ether bond.
  • A 4-nitrophenoxy substituent contributing electron-withdrawing properties.
  • An acetamide terminal group, common in bioactive molecules.

Its synthesis likely involves multi-step protection/deprotection strategies due to the high density of reactive hydroxyl groups .

Properties

Molecular Formula

C26H38N2O17

Molecular Weight

650.6 g/mol

IUPAC Name

N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide

InChI

InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)43-26(23)44-22-15(27-10(2)31)24(42-14(8-30)18(22)34)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31)

InChI Key

XJDWEIUSVBUXAA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O

Origin of Product

United States

Biological Activity

N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups and a nitrophenyl moiety, contributing to its biological reactivity. The structural complexity suggests a potential for diverse interactions with biological macromolecules.

PropertyValue
Molecular FormulaC31H43N1O19
Molecular Weight703.67 g/mol
IUPAC NameN-[4-[4,5-dihydroxy...
SolubilitySoluble in water and ethanol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.

  • Radical Scavenging : The compound shows effective scavenging of hydrogen peroxide (H2O2) and hypochlorous acid (HOCl), with IC50 values indicating strong potency against these oxidants .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models.

  • Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Antitumor Activity

Recent studies suggest potential antitumor properties of N-[4-[4,5-dihydroxy...]. The compound has been linked to the modulation of several key signaling pathways involved in cancer progression.

  • Target Pathways : Research indicates that it interacts with targets such as AKT1 and EGFR, which are critical in cell proliferation and survival .

Case Studies

  • Liver Protection : In vivo studies have shown that administration of the compound significantly reduces liver damage markers (AST and ALT) in animal models exposed to hepatotoxic agents. This suggests hepatoprotective effects that may be beneficial in treating liver diseases .
  • Embryotoxicity Assessment : Toxicological evaluations have indicated no adverse effects at dietary levels up to 5%, supporting its safety profile for potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

Table 1: Key Structural Features of Comparable Acetamide Derivatives
Compound Name/ID Core Structure Key Functional Groups Notable Substituents
Target Compound Oxane backbone Hydroxy, hydroxymethyl, acetamide, nitrophenoxy 4-nitrophenoxy, trihydroxy-methyloxan
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () Linear alkyl chain Acetamide, acetylphenoxy o-tolyl, acetylphenoxy
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k, ) Coumarin-acetohydrazide hybrid Nitrophenyl, coumarin, acetohydrazide Hydroxy-nitrobenzylidene
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g, ) Branched alkyl chain Acetamide, dimethylphenoxy, hydroxy Diphenyl, stereospecific hydroxy

Key Observations:

  • The target compound is unique in its polyhydroxy oxane framework , which contrasts with linear or coumarin-based backbones in other acetamides .
  • Unlike simpler acetamides (e.g., , M.W. 283.32 g/mol), the target’s molecular weight and stereochemical complexity suggest challenges in synthesis and purification .

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